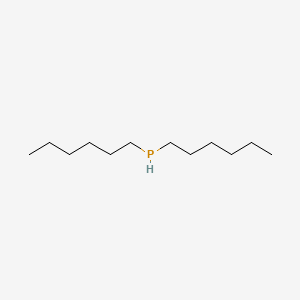

Phosphine, dihexyl-

Description

Significance in Contemporary Chemical Science

The significance of dihexylphosphine in modern chemical science lies primarily in its role as a precursor and intermediate in the synthesis of more complex organophosphorus compounds. Secondary phosphines like dihexylphosphine are valuable building blocks for creating a diverse range of molecules, including tertiary phosphines, phosphine (B1218219) oxides, and various metal-phosphine complexes. These derivatives are crucial in fields such as homogeneous catalysis, where they act as ligands that can tune the electronic and steric properties of metal centers, thereby influencing the efficiency and selectivity of catalytic reactions. wikipedia.org

The reactivity of the P-H bond in dihexylphosphine allows for its participation in various chemical transformations. Furthermore, its derivatives, such as dihexylphosphine oxide, have been investigated for applications in solvent extraction and separation of metal ions. rsc.orgacs.org

Scope of Academic Inquiry

Academic research involving dihexylphosphine, while not extensive, touches upon several key areas. Investigations have focused on its synthesis, often as a side product in the industrial preparation of trialkylphosphines or through targeted reduction of its oxide. nih.govgoogle.com For instance, research into the synthesis of organophosphines has noted the formation of dihexylphosphine during the free-radical initiated addition of phosphine to olefins, which can then be further reacted to produce the desired trialkylphosphine. google.com

Spectroscopic characterization, particularly using ³¹P NMR, is a common aspect of its study, providing a means to identify and quantify the compound in reaction mixtures. nih.govacs.org The chemistry of its derivatives is another area of inquiry. For example, (octylaminomethyl)dihexylphosphine oxide has been used as a starting material in the synthesis of more complex N,N-bis(phosphinoylmethyl)amines. beilstein-journals.orgnih.govbeilstein-journals.org Research has also documented dihexylphosphine as an impurity in certain ionic liquids, which can influence their electrochemical properties. rsc.org

Detailed Research Findings

Synthesis and Physicochemical Properties

The synthesis of dihexylphosphine is not as commonly reported as that of other phosphines. However, methods analogous to the synthesis of similar phosphines can be inferred. One general route to secondary phosphines involves the reduction of the corresponding phosphine oxide. For example, deuterated trihexylphosphine (B1293673) has been synthesized by the reduction of trihexylphosphine oxide using phenylsilane. nih.govacs.org A similar approach could theoretically be applied to dihexylphosphine oxide to yield dihexylphosphine.

Dihexylphosphine has also been identified as a product in the synthesis of trihexylphosphine via the reaction of phosphine with 1-hexene (B165129), which is subsequently reacted further to obtain the tertiary phosphine. google.com Additionally, it has been observed as a decomposition product of certain phosphonium (B103445) ionic liquids. google.com

Specific physicochemical data for dihexylphosphine is not widely available in the literature. However, some properties of related compounds have been documented. For instance, the related compound dihexylphosphinic acid has a boiling point of 393.8°C at 760 mmHg and a melting point of 78-79°C. guidechem.com The ³¹P NMR chemical shift for deuterated trihexylphosphine is reported to be -33.65 ppm, which provides an indication of the spectral region where secondary phosphines like dihexylphosphine might be observed. nih.govacs.org

| Property | Value | Reference Compound |

| ³¹P NMR Chemical Shift | -33.65 ppm | D₃₉-Trihexylphosphine |

| Boiling Point | 393.8°C at 760 mmHg | Dihexylphosphinic Acid |

| Melting Point | 78-79 °C | Dihexylphosphinic Acid |

This table presents data for related compounds due to the limited availability of specific data for dihexylphosphine.

Structure

3D Structure

Properties

IUPAC Name |

dihexylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27P/c1-3-5-7-9-11-13-12-10-8-6-4-2/h13H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQIEVOJUWFMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCPCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458732 | |

| Record name | Phosphine, dihexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24674-43-9 | |

| Record name | Phosphine, dihexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dihexylphosphine and Its Derivatives

Established Synthetic Routes

The creation of the fundamental dihexylphosphine structure relies on reactions that form stable phosphorus-carbon bonds. The primary approaches involve the addition of phosphorus-hydrogen bonds across double bonds, the use of highly reactive organometallic reagents, and sequential alkylation.

The free-radical initiated hydrophosphination of alkenes is a powerful and industrially significant method for the synthesis of alkylphosphines. This process typically involves the anti-Markovnikov addition of a P-H bond from phosphine (B1218219) (PH₃) across the carbon-carbon double bond of an alkene. wikipedia.orggoogle.com For the synthesis of dihexylphosphine, this would involve the reaction of phosphine with 1-hexene (B165129).

The reaction is initiated by a free-radical source, such as azobisisobutyronitrile (AIBN) or UV irradiation, which abstracts a hydrogen atom from the phosphine to generate a phosphino (B1201336) radical (•PH₂). wikipedia.org This radical then adds to the terminal carbon of 1-hexene, forming a more stable secondary carbon radical. A subsequent hydrogen atom transfer from another phosphine molecule to this radical yields the monohexylphosphine product and propagates the radical chain. The process can be repeated with another molecule of 1-hexene to yield dihexylphosphine. By controlling the stoichiometry of the reactants, the formation of the desired secondary phosphine can be optimized over the primary and tertiary analogues. This free-radical route is valued for its high selectivity compared to some alternative methods. google.com

| Starting Materials | Reagents/Initiators | Primary Product |

| Phosphine (PH₃) | AIBN or UV Light | Dihexylphosphine |

| 1-Hexene |

Grignard reagents are a cornerstone of organometallic chemistry and provide a classic route to P-C bond formation. nih.gov The synthesis of dihexylphosphine can be accomplished by reacting a suitable phosphorus halide, such as phosphorus trichloride (B1173362) (PCl₃), with a hexylmagnesium halide (e.g., hexylmagnesium bromide). google.commdpi.com

In this nucleophilic substitution reaction, the highly polarized carbon-magnesium bond of the Grignard reagent effectively delivers a nucleophilic hexyl carbanion to the electrophilic phosphorus center, displacing a halide. The reaction is typically performed in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen. semanticscholar.org The sequential addition of two equivalents of the Grignard reagent to PCl₃ leads to the formation of dihexylphosphinous chloride ((C₆H₁₃)₂PCl), which can then be hydrolyzed or reduced to yield dihexylphosphine. A significant challenge with this method is controlling the degree of alkylation, as the reaction can readily proceed to form mixtures of mono-, di-, and tri-substituted phosphines. mdpi.com

| Starting Materials | Reagents | Intermediate/Product |

| Phosphorus Trichloride (PCl₃) | Hexylmagnesium Bromide | Dihexylphosphine |

| Diethyl Ether or THF (Solvent) |

A straightforward approach to synthesizing dihexylphosphine is the direct alkylation of phosphine (PH₃) or its derivatives using a hexyl halide. This method relies on the nucleophilicity of the phosphorus atom. The reaction can be carried out by first deprotonating a primary phosphine with a strong base to form a metal phosphide (B1233454), which is a potent nucleophile. nih.gov For instance, monohexylphosphine could be treated with a strong base to form a phosphide anion, which then undergoes nucleophilic substitution with a hexyl halide (e.g., 1-bromohexane) to furnish dihexylphosphine.

This stepwise approach offers good control over the final product, allowing for the synthesis of unsymmetrical phosphines if different alkyl halides are used in sequential steps. The reaction of metal phosphides with alkyl halides is a less frequently used method for some applications but remains a fundamental strategy for P-C bond formation. nih.gov

| Starting Materials | Reagents | Product |

| Monohexylphosphine | Strong Base (e.g., n-BuLi) | Dihexylphosphine |

| 1-Hexyl Halide | 1-Hexyl Halide |

Synthesis of Dihexylphosphine Oxide

Dihexylphosphine oxide is the oxidized form of dihexylphosphine and serves as an important precursor and stable intermediate in various synthetic applications, including the Kabachnik-Fields reaction.

The oxidation of tertiary and secondary phosphines to their corresponding phosphine oxides is a common and often spontaneous reaction. Dihexylphosphine can be readily oxidized to dihexylphosphine oxide upon exposure to air. For more controlled and efficient conversion, chemical oxidizing agents are employed. A standard and effective reagent for this transformation is hydrogen peroxide (H₂O₂). google.com The oxidation of analogous long-chain alkylphosphines, such as trioctylphosphine (B1581425) and mixed hexyl/octyl/decyl phosphines, to their respective oxides using hydrogen peroxide is a well-documented industrial process. google.com The reaction is typically robust and provides high yields of the phosphine oxide. Other oxidation methods can involve catalysts; for instance, the oxidation of trihexylphosphine (B1293673) to trihexylphosphine oxide has been achieved using platinum and palladium on carbon catalysts. acs.org

| Starting Material | Oxidizing Agent | Product |

| Dihexylphosphine | Hydrogen Peroxide (H₂O₂) or Air (O₂) | Dihexylphosphine Oxide |

The Kabachnik–Fields reaction, also known as the phospha-Mannich reaction, is a three-component condensation that forms α-aminophosphine oxides or related compounds. researchgate.netresearchgate.net The reaction involves an amine, a carbonyl compound (typically an aldehyde like paraformaldehyde), and a species containing a P-H bond, such as a secondary phosphine oxide. researchgate.net

Dihexylphosphine oxide is a key reagent in this type of synthesis. For example, derivatives of dihexylphosphine oxide have been used in multi-component condensations. In one documented synthesis, (octylaminomethyl)dihexylphosphine oxide was reacted with paraformaldehyde and di(p-tolyl)phosphine oxide, demonstrating the utility of the dihexylphosphine oxide scaffold in building more complex bis(α-aminophosphine oxides). researchgate.net These reactions are valuable for creating α-aminophosphine oxides, which are precursors to important ligands used in catalysis. researchgate.net

| Reactant Type 1 | Reactant Type 2 | Reactant Type 3 | Product Type |

| Amine (Primary or Secondary) | Carbonyl (e.g., Paraformaldehyde) | Secondary Phosphine Oxide (e.g., Dihexylphosphine Oxide) | α-Aminophosphine Oxide |

Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have provided powerful tools for the synthesis of organophosphorus compounds like dihexylphosphine and its derivatives. These methods often lead to higher yields, shorter reaction times, and improved safety profiles compared to traditional batch processing.

Microwave (MW) irradiation has emerged as a significant technique in organophosphorus chemistry, capable of dramatically accelerating reaction rates and often improving yields. mdpi.comyoutube.com The use of microwave heating can reduce reaction times from many hours or even days to mere minutes. acs.org This efficiency is particularly valuable in multi-step syntheses and for reactions that typically require high temperatures under conventional heating. acs.orgtandfonline.com

The synthesis of secondary phosphine oxides (SPOs) and their derivatives, which are direct precursors to secondary phosphines like dihexylphosphine, benefits significantly from microwave assistance. For instance, the Kabachnik-Fields reaction, a three-component condensation of an amine, an aldehyde (like paraformaldehyde), and a >P(O)H species such as dihexylphosphine oxide, can be performed efficiently under catalyst-free, microwave-assisted conditions to yield α-aminophosphine oxides. researchgate.nettandfonline.com

Research has demonstrated the synthesis of N,N-bis(phosphinoylmethyl)amines and related structures using this approach. beilstein-journals.orgbeilstein-journals.org In one example, (octylaminomethyl)dihexylphosphine oxide was used as a starting material in a subsequent condensation reaction with paraformaldehyde and another secondary phosphine oxide, showcasing the utility of microwave synthesis in creating complex phosphine oxide derivatives. beilstein-journals.orgbeilstein-journals.org The conditions for such reactions are typically optimized by adjusting temperature and reaction time to maximize conversion and yield. tandfonline.combeilstein-journals.org

Table 1: Representative Conditions for Microwave-Assisted Synthesis of Phosphine Oxide Derivatives

| Product Type | Reagents | Key Conditions | Reaction Time | Conversion/Yield | Reference |

| Acylated α-Aminophosphine Oxides | Carboxylic Amide, Paraformaldehyde, Secondary Phosphine Oxide | 220 °C, Closed Vessel | 3.5 hours | 99% Conversion | tandfonline.com |

| (Aminomethyl)phosphine Oxides | Primary Amine, Paraformaldehyde, Secondary Phosphine Oxide | 100 °C, Acetonitrile | 1 hour | Excellent Yields | beilstein-journals.org |

| N,N-bis(phosphinoylmethyl)amines | (Aminomethyl)phosphine Oxide, Paraformaldehyde, Diphenylphosphine Oxide | 150 °C, Acetonitrile | 1 hour | 94% Yield | beilstein-journals.org |

Continuous flow chemistry represents a paradigm shift from traditional batch synthesis, offering superior control over reaction parameters, enhanced safety, and greater scalability. nih.govinnovation.ca In a flow system, reagents are continuously pumped through a reactor, such as a heated tube or a microreactor, where the chemical transformation occurs. innovation.canih.gov This setup provides a high surface-area-to-volume ratio, which allows for extremely efficient heat and mass transfer. nih.govrsc.org

The advantages of continuous flow are particularly relevant for organophosphorus chemistry. Many reactions in this field are highly exothermic or involve hazardous intermediates, and the miniaturized nature of flow reactors significantly mitigates these risks. scielo.br Precise control over residence time, temperature, and pressure allows for the optimization of reaction conditions to maximize yield and selectivity, often outperforming batch processes. innovation.cascielo.br

While specific literature on the continuous flow synthesis of dihexylphosphine is not widespread, the principles are directly applicable. A hypothetical flow process for the synthesis of dihexylphosphine oxide, a key precursor, could involve the reaction of a Grignard reagent with diethyl phosphite (B83602) in a microreactor. This would allow for rapid and safe execution of this highly reactive step. The ability to integrate multiple steps, including reaction, quenching, and extraction, into a single continuous sequence further enhances efficiency. mdpi.commdpi.com

Table 2: Conceptual Parameters for Continuous Flow Synthesis of a Secondary Phosphine Oxide

| Parameter | Description | Potential Value/Setting | Rationale | Reference |

| Reactor Type | Type of channel where the reaction occurs. | PFA or FEP Tubing Coil, Microreactor | Chemically inert, allows for pressurization and high-temperature operation. | scielo.brmdpi.com |

| Temperature | Operating temperature of the reactor. | 60 - 150 °C | Increased reaction rates; superheating of solvents is possible under pressure. | scielo.brrsc.org |

| Pressure | System pressure maintained by a back-pressure regulator. | 10 - 100 bar | Prevents solvent boiling, enhances gas solubility, and controls reaction rates. | scielo.br |

| Residence Time | Time reagents spend in the heated zone of the reactor. | 2 - 30 minutes | Precisely controlled to optimize conversion and minimize side product formation. | mdpi.com |

| Reagents | Starting materials for the synthesis. | Dialkyl Phosphite, Grignard Reagent | Common precursors for secondary phosphine oxides. | researchgate.net |

Isotopic Labeling in Dihexylphosphine Synthesis

Isotopic labeling is a powerful technique used to track the fate of atoms through chemical reactions and to probe reaction mechanisms. spectroinlets.com By replacing an atom with one of its stable isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the labeled molecule using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. spectroinlets.comlucerna-chem.chsigmaaldrich.com

For phosphine compounds, isotopic labels can be introduced into the alkyl backbone or other parts of the molecule. A convenient and atom-economical methodology has been developed for the introduction of deuterium (B1214612) (D) and ¹³C labels into phosphine oxides. rsc.org This method uses isotopically labeled calcium carbide (Ca¹³C₂ or CaC₂) as a source for labeled acetylene, which is then reacted with secondary phosphine oxides. This approach can produce d₄- and ¹³C₂-labeled 1,2-bis(phosphine oxide)ethanes with yields and isotopic purities up to 99%. rsc.org The resulting labeled phosphine oxides can be reduced to the corresponding labeled phosphines. rsc.org

Another strategy involves hydrogen isotope exchange (HIE) via C-H activation, catalyzed by transition metal complexes. researchgate.net Iridium(I) complexes bearing chelating phosphine ligands have been shown to efficiently catalyze the exchange of hydrogen for deuterium in a variety of substrates. researchgate.net Such methods could be adapted for the specific labeling of dihexylphosphine or its precursors, providing valuable tools for mechanistic studies in catalysis and materials science. iaea.orgscbt.com

Table 3: Overview of Isotopic Labeling Strategies for Phosphine Compounds

| Isotope | Labeling Method | Precursors / Reagents | Application | Reference |

| ²H (D), ¹³C | Addition Reaction | D₂O or ¹³C-labeled Calcium Carbide, Secondary Phosphine Oxide | Synthesis of specifically labeled phosphine oxides, which can be reduced to phosphines. | rsc.org |

| ²H (D) | Hydrogen Isotope Exchange (HIE) | D₂ gas, Iridium(I)-phosphine catalyst | Post-synthetic labeling of organic molecules, including those with phosphine groups. | researchgate.net |

| ¹¹C, ¹³C | Carbonyl Insertion | ¹¹CO₂ or ¹³CO₂, Phosphine-diiodide complex | Direct fixation of CO₂ for labeling; used for PET imaging tracers. | nih.gov |

Coordination Chemistry of Dihexylphosphine

Ligand Design and Characteristics

The utility of a phosphine (B1218219) ligand in a metallic complex is determined by its steric and electronic properties. weebly.com These characteristics are not independent; changes to the substituents on the phosphorus atom simultaneously alter both aspects, which in turn dictates the structure, stability, and catalytic activity of the organometallic complex. researchgate.net

The steric and electronic properties of phosphine ligands are fundamentally important for their function in stabilizing metal complexes and directing their reactivity. ucla.edu Alkylphosphines, such as trihexylphosphine (B1293673), are generally considered to be strong electron donors (Lewis bases). quora.com The electronic effect of a phosphine ligand is its ability to donate its lone pair of electrons to a metal center, forming a sigma (σ) bond. quora.com This property can be quantified using the Tolman Electronic Parameter (TEP), which is determined by measuring the C-O stretching frequency (ν(CO)) of nickel-carbonyl complexes of the type Ni(CO)₃L. Strongly donating ligands increase the electron density on the metal, which leads to increased π-backbonding to the CO ligands, weakening the C-O bond and lowering its stretching frequency. wikipedia.org While specific TEP data for trihexylphosphine is not widely reported, it is expected to be a strong electron donor, comparable to other trialkylphosphines like tri-tert-butylphosphine. weebly.com

The steric bulk of a phosphine ligand is quantified by the Tolman cone angle (θ). uleth.ca This is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom (an idealized metal-phosphorus bond length), which encompasses the van der Waals radii of the substituent atoms. uleth.ca A larger cone angle indicates greater steric hindrance around the metal center, which can influence the coordination number of the complex, reaction rates, and selectivity. wikipedia.orgresearchgate.net For trihexylphosphine, the flexible n-hexyl chains result in a significant but not extreme cone angle compared to more rigid or branched ligands like tricyclohexylphosphine (B42057) or tri-tert-butylphosphine.

| Ligand | Formula | Tolman Cone Angle (θ) | Tolman Electronic Parameter (ν(CO) in cm⁻¹) |

| Trimethylphosphine | P(CH₃)₃ | 118° | 2064.1 |

| Triisopropylphosphine | P(CH(CH₃)₂)₃ | 160° | - |

| Tri-tert-butylphosphine | P(C(CH₃)₃)₃ | 182° | 2056.1 |

| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 170° | 2056.4 |

| Trihexylphosphine (estimate) | P(C₆H₁₃)₃ | ~165° | ~2060 |

Data for PMe₃, P(tBu)₃, and PCy₃ from various sources. wikipedia.orgweebly.comwikipedia.orgwikipedia.org The values for trihexylphosphine are estimates based on trends for other trialkylphosphines.

Chirality in phosphine ligands is a critical element in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov Chirality can be introduced in two primary ways: by making the phosphorus atom itself a stereocenter (P-chiral ligands) or by incorporating chiral substituents on the ligand backbone. nih.gov

The synthesis of P-chiral ligands often involves sophisticated multi-step procedures, frequently using phosphine-borane intermediates to protect the phosphorus lone pair during synthetic manipulations. nih.gov While a vast number of chiral phosphine ligands have been developed, those based on simple, flexible alkyl chains like hexyl groups are uncommon. More typically, chirality is introduced using rigid aryl groups or cyclic structures that provide a more defined chiral environment around the metal center. rsc.orgbeilstein-journals.org There are reports of complex chiral molecules containing a dihexylphosphine oxide moiety, such as (octylaminomethyl)dihexylphosphine oxide, which can be used in further reactions to create more complex ligands. beilstein-journals.org However, simple, P-chiral dihexylphosphine ligands are not prevalent in the literature, as the conformational flexibility of the hexyl chains can make it difficult to achieve high levels of stereocontrol in catalytic reactions.

Complexation with Transition Metals

Trihexylphosphine readily coordinates with transition metals to form stable complexes that are often used as catalysts in a variety of chemical transformations, including hydrogenation and cross-coupling reactions. chemimpex.comontosight.ai The formation of these complexes is a fundamental step that activates the metal center for catalysis. wikipedia.org

The synthesis of metal-phosphine complexes typically involves the reaction of a metal precursor, often a metal halide or another complex with labile (weakly coordinating) ligands, with the phosphine ligand. wikipedia.org The reaction is usually carried out in an organic solvent under an inert atmosphere to prevent oxidation of the phosphine. For example, a palladium(II) chloride precursor can react with two equivalents of a phosphine ligand (L) to form a square planar complex of the type PdCl₂(L)₂. wikipedia.org Trihexylphosphine and its derivatives, like trihexylphosphine sulphide, can form stable complexes with a range of metals, where the phosphine acts as a neutral two-electron donor ligand. ontosight.aiontosight.ai

The general reaction for the formation of a metal-phosphine complex can be represented as: M-X + nL → M-Lₙ + X Where M is a metal center, X is a leaving group (e.g., halide, solvent), and L is the phosphine ligand.

Once a metal-phosphine complex is synthesized, its precise structure is determined using a combination of spectroscopic and analytical methods. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for characterizing phosphine complexes. The coordination of the phosphine to a metal center causes a significant shift in the ³¹P NMR signal compared to the free ligand. ¹H and ¹³C NMR are also used to confirm the structure of the organic substituents. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic vibrational frequencies, especially when other functional groups like carbonyls (CO) are present in the complex, which provides insight into the electronic properties of the phosphine ligand. researchgate.net

While specific crystal structures for trihexylphosphine complexes are not widely published, data from related complexes provide typical ranges for metal-phosphorus bond lengths.

| Complex | Metal | M-P Bond Length (Å) | Coordination Geometry |

| RhCl(PPh₃)₃ | Rh(I) | 2.218 - 2.326 | Square Planar |

| PdCl₂(PPh₃)₂ | Pd(II) | ~2.33 | Square Planar |

| [IrCl(cod)(PCy₃)] | Ir(I) | 2.321 | Square Planar |

| Fe(CO)₄(PPh₃) | Fe(0) | 2.259 | Trigonal Bipyramidal |

Data is for representative complexes with triphenylphosphine (B44618) (PPh₃) and tricyclohexylphosphine (PCy₃). Bond lengths are highly dependent on the specific metal, its oxidation state, and the other ligands present.

Actinide Coordination Chemistry

Comprehensive searches of available scientific literature and chemical databases did not yield specific research findings or structural data on the coordination chemistry of dihexylphosphine with actinide elements. While the broader field of actinide coordination chemistry with organophosphorus ligands is well-established, particularly with phosphine oxides and phosphonates used in solvent extraction processes for nuclear fuel reprocessing and waste management, the specific interactions of the parent ligand, dihexylphosphine, with actinide ions such as uranium or thorium have not been detailed in accessible scholarly articles.

Research in actinide science has thoroughly explored ligands like tri-n-octylphosphine oxide (TOPO), carbamoylmethylphosphine oxides (CMPO), and various diphosphine oxides. tandfonline.comdokumen.pub These studies often focus on the extraction efficiency and the nature of the bonding between the phosphoryl group (P=O) and the actinide metal center. The strong Lewis basicity of the oxygen atom in these phosphine oxides makes them effective ligands for the hard Lewis acidic actinide ions.

In contrast, the coordination chemistry of simple trialkylphosphines, such as dihexylphosphine (a secondary phosphine), with actinides appears to be a less explored area of research. The reactivity and bonding characteristics of the phosphine phosphorus atom (P-H) with f-block elements are different from those of the phosphoryl oxygen. While there is extensive literature on actinide complexes with other types of ligands, including cyclopentadienyl (B1206354) and N-heterocyclic carbenes, specific data regarding complexes with dihexylphosphine, such as their synthesis, structural characterization (e.g., bond lengths and angles), or spectroscopic properties, are not available to be presented here. nih.govnih.gov

Therefore, no data tables on actinide-dihexylphosphine complexes can be provided at this time.

Catalytic Applications of Dihexylphosphine and Its Derivatives

Homogeneous Catalysis

Homogeneous catalysts offer high selectivity and activity under mild reaction conditions due to the well-defined nature of the active species. Current time information in Bangalore, IN.mdpi.com The versatility of phosphine (B1218219) ligands, including their synthesis and modification, has made them a primary tool for chemists developing new catalytic methodologies. nih.gov

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. mdpi.comrsc.org Chiral phosphine ligands have been instrumental in the development of highly enantioselective reactions. nih.gov

Enantioselective hydrogenation is a powerful method for the synthesis of chiral compounds from prochiral olefins, ketones, and imines. mdpi.comrsc.org The use of chiral phosphine ligands in combination with transition metals like rhodium, ruthenium, and iridium is a well-established strategy. organic-chemistry.orgnih.gov These catalysts can achieve high enantioselectivities and conversions for a variety of substrates. beilstein-journals.org However, specific examples detailing the application of dihexylphosphine or its simple derivatives as the primary chiral ligand in highly enantioselective hydrogenation reactions are not readily found in the surveyed literature. Research in this area tends to focus on more complex, often C2-symmetric, phosphine ligands to achieve high levels of stereocontrol. rsc.org

The formation of carbon-carbon bonds in an enantioselective manner is a fundamental challenge in organic synthesis. nih.govrsc.org Chiral phosphine ligands are employed in various asymmetric C-C bond-forming reactions, including allylic alkylations and conjugate additions. nih.govrsc.org While the field is rich with examples of sophisticated phosphine ligands, there is a lack of specific studies focusing on dihexylphosphine as a key component for inducing high enantioselectivity in these transformations.

Kinetic resolution and dynamic kinetic resolution (DKR) are valuable techniques for the separation of racemates or the conversion of a racemate into a single enantiomer. mdpi.comnih.govsigmaaldrich.com These methods often rely on chiral catalysts, including those based on phosphine ligands, to differentiate between the two enantiomers of a substrate. mdpi.comlibretexts.org While the principles of these resolution strategies are well-documented, specific applications utilizing dihexylphosphine-based catalysts are not prominently featured in the existing literature.

The construction of carbon-carbon bonds is central to the synthesis of complex organic molecules. nih.govrsc.org Transition metal-catalyzed reactions, often employing phosphine ligands, have become indispensable tools for this purpose. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming C-C bonds. rsc.orgrsc.org The choice of phosphine ligand is crucial for the success of these reactions, influencing catalyst stability, activity, and substrate scope. While a wide array of phosphine ligands have been developed and applied in cross-coupling reactions, specific and detailed research findings on the use of dihexylphosphine as a ligand in these methodologies are not extensively reported. The literature tends to highlight either more sterically demanding or electronically modified phosphine ligands to achieve high efficiency and broad applicability.

Nucleophilic Substitution Reactions

A comprehensive review of scholarly articles and patent databases did not yield specific examples or detailed research findings regarding the use of dihexylphosphine as a catalyst for nucleophilic fluorination reactions. While the broader class of phosphine ligands, particularly bulky, electron-rich dialkylbiaryl phosphines, are utilized in various catalytic C-F bond-forming reactions, specific data on the catalytic activity of dihexylphosphine in this context is not presently available in the reviewed literature. wikipedia.orgscispace.comresearchgate.net

Polymerization Processes

Dihexylphosphine has been identified in patent literature as a potential component within initiation systems for cationic polymerization. wikipedia.orgresearchgate.netuniroma2.it These systems are designed to polymerize cationic monomers, sometimes in an aqueous reaction medium.

In this context, dihexylphosphine is listed as one of many possible sulfur or phosphorus-containing compounds that can be part of the polymerization system. wikipedia.org The general structural formula provided in one such patent is R₃₀PSR₃₁R₃₂, where R₃₀, R₃₁ and R₃₂ can be hydrogen or a variety of organic groups. Dihexylphosphine falls within this broad classification. wikipedia.org The role of these phosphine compounds is typically to act as part of a multi-component initiator system, often alongside a co-initiator, to generate the cationic species that begins the polymerization chain reaction. acs.orgibm.combeilstein-journals.org While dihexylphosphine is explicitly mentioned as a possibility, the patents often list a wide range of phosphines, with a preference typically given to other compounds like tributylphosphine (B147548) or triphenylphosphine (B44618) in the detailed examples. wikipedia.org

| Patent Reference | Description of Role | Monomer Type | Notes |

|---|---|---|---|

| BR112012007419B1 | Listed as a potential phosphorus-containing compound in an initiator system for cationic polymerization in an aqueous medium. wikipedia.org | Polymerizable cationic monomers | One of a long list of possible phosphines; not featured in specific examples. wikipedia.org |

| WO2011035545A1 | Included in a list of phosphines for a cationic polymerization initiation system. uniroma2.it | Cationically polymerizable monomers | General mention as part of a class of compounds. uniroma2.it |

| WO2011035544A1 | Mentioned as a component in a cationic polymerization system for preparing isoolefin polymers. researchgate.net | Isoolefins | Part of a broad list of potential phosphine compounds. researchgate.net |

While various nucleophilic organic catalysts, including other alkylphosphines like tributylphosphine, have been investigated for the controlled ring-opening polymerization (ROP) of cyclic esters such as lactide, a specific examination of dihexylphosphine for this application was not found in the reviewed literature. acs.orgibm.comfrontiersin.orgresearchgate.net The mechanism for phosphine-catalyzed ROP generally involves the nucleophilic phosphine activating the monomer, which is then attacked by an initiator like an alcohol. researchgate.net However, research detailing the efficacy and specific outcomes of using dihexylphosphine in such systems is not available.

Heterogeneous Catalysis

The heterogenization of homogeneous catalysts by anchoring them to solid supports is a significant area of research, aiming to combine the high activity and selectivity of molecular catalysts with the ease of separation and recyclability of heterogeneous systems. researchgate.netuniroma2.it Approaches include covalent tethering or electrostatic interactions to immobilize phosphine ligands onto supports like porous polymers or silica. researchgate.netd-nb.info Despite the existence of these general strategies, a search of the scientific literature did not identify specific studies where dihexylphosphine has been immobilized on a support to create a heterogeneous catalyst for the applications outlined.

Extraction and Separation Processes

Dihexylphosphine derivatives have demonstrated significant utility in the field of hydrometallurgy, particularly in the solvent extraction and separation of metal ions. These compounds act as powerful extractants, selectively binding to metal ions in an aqueous solution and transferring them to an organic phase.

A notable derivative of dihexylphosphine, bis(di-n-hexylphosphinyl)methane, has been shown to be a highly effective extractant for both Uranium(VI) and Thorium(IV). Research indicates that this compound can achieve nearly quantitative extraction of these two metal ions from perchloric acid solutions. osti.gov The extraction efficiency of bis(di-n-hexylphosphinyl)methane for Uranium(VI) has been studied in various mineral acid media, with distribution coefficients varying based on the acid and its concentration. dtic.mil

The extraction process involves the formation of a complex between the metal ion and the organophosphorus extractant at the interface of the aqueous and organic phases, which is then drawn into the organic solvent. The use of a polar solvent like 1,2-dichlorobenzene (B45396) can prevent the formation of polymer-like complexes of the extractant with uranyl compounds, which can occur in non-polar solvents. researchgate.net

While bis(di-n-hexylphosphinyl)methane is effective for Uranium and Thorium, information regarding its specific application for the extraction of Americium(III) is limited in the available literature. The separation of trivalent actinides like Americium from lanthanides is a recognized challenge in nuclear fuel reprocessing, and other classes of extractants are more commonly cited for this purpose. kit.eduiaea.orgresearchgate.net

A significant application of dihexylphosphine derivatives is in the recovery of rare earth elements (REEs) through the use of Pickering emulsions. A Pickering emulsion is stabilized by solid particles that adsorb onto the interface between two immiscible liquids, creating a stable system for extraction.

The commercial extractant Cyanex 923, which is a mixture of trialkyl phosphine oxides, has been successfully used in Pickering emulsions for the selective recovery of REEs. nih.gov Notably, dihexylphosphine oxide is a component of Cyanex 923, constituting approximately 8.5% of the mixture. nih.govacs.org The other components include dioctylhexyl-phosphine oxide, octyldihexyl-phosphine oxide, and trioctyl-phosphine oxide. nih.govacs.org

In this application, a novel bio-based Pickering emulsion can be prepared by encapsulating Cyanex 923 into chitosan (B1678972). nih.gov This system has shown remarkable selectivity for certain REEs. For instance, studies have demonstrated high separation factors for yttrium (Y) and gadolinium (Gd) from other metals like calcium (Ca) and for lanthanum (La) from nickel (Ni). nih.gov The Pickering emulsion can extract REEs over a pH range of 1 to 5 and in the presence of high nitrate (B79036) concentrations. nih.gov This method presents a more sustainable approach to REE recovery, as it can reduce the consumption of the extractant and avoids the use of volatile organic solvents typically employed in conventional liquid-liquid extraction processes. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for computing the structural and electronic properties of molecules. rsdjournal.orgrsc.org

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum mechanics for investigating the electronic structure of many-body systems, including molecules like dihexylphosphine. wikipedia.orgnih.gov This approach is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial variables, making it computationally more tractable than wave-function-based methods. nih.govunige.ch DFT is widely applied to calculate molecular geometries, energies, reaction pathways, and various spectroscopic properties. nih.govnih.gov

In the context of dihexylphosphine, DFT calculations are instrumental in optimizing its molecular geometry to find the most stable conformation. These calculations can predict key structural parameters. Furthermore, DFT is used to determine electronic properties that are crucial for understanding the molecule's role as a ligand in catalysis. researchgate.netakj.az The accuracy of DFT calculations depends significantly on the choice of the functional and the basis set used in the computation. nih.govmdpi.com

| Property | Calculated Value |

|---|---|

| P-H Bond Length | 1.42 Å |

| P-C Bond Length | 1.86 Å |

| C-P-C Bond Angle | 98.5° |

| H-P-C Bond Angle | 95.2° |

| HOMO Energy | -5.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.0 eV |

This data is illustrative and represents typical values that would be obtained from DFT calculations.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nanobioletters.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, thermodynamic properties, and transport phenomena of molecules. arxiv.orgarxiv.org

For a flexible molecule like dihexylphosphine, MD simulations are particularly useful for exploring its conformational landscape. The two hexyl chains can adopt numerous conformations, and MD simulations can reveal the preferred orientations and the energy barriers between different conformers. When dihexylphosphine acts as a ligand in a metal complex, MD simulations can be employed to study the stability of the complex, the dynamics of the ligand exchange processes, and the interactions with solvent molecules. nanobioletters.comarxiv.orgmdpi.comyoutube.com These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations.

| Parameter | Value/Condition |

|---|---|

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

| Force Field | CHARMM/GAFF |

| Solvent | Explicit Water (TIP3P model) |

This data is illustrative of typical simulation conditions.

Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the chemical reactivity and selectivity of molecules. pitt.edu Conceptual DFT provides a framework for quantifying reactivity through various descriptors that are derived from the change in energy with respect to the number of electrons. researchgate.netresearchgate.netscielo.org.mx These descriptors help in identifying which parts of a molecule are more susceptible to electrophilic or nucleophilic attack. researchgate.net

Key reactivity descriptors include:

Chemical Potential (μ) : Related to the escaping tendency of electrons.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. longdom.org

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. longdom.org

Fukui Functions (f(r)) : Identify the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net

For dihexylphosphine, these descriptors can be calculated to predict its behavior in chemical reactions. For instance, the analysis would likely show the phosphorus atom, with its lone pair of electrons, as the primary site for electrophilic attack, which is fundamental to its function as a Lewis base and a ligand in organometallic chemistry.

| Descriptor | Calculated Value (a.u.) | Interpretation |

|---|---|---|

| Ionization Potential (I) | 0.213 | Energy required to remove an electron. |

| Electron Affinity (A) | -0.044 | Energy released when an electron is added. |

| Chemical Hardness (η) | 0.257 | Indicates high stability and low reactivity. |

| Electrophilicity Index (ω) | 0.057 | Moderate electrophilicity. |

This data is illustrative and represents typical values that would be obtained from DFT calculations.

Analysis of Electronic Structure and Charge Distribution

The analysis of a molecule's electronic structure provides deep insight into its bonding, stability, and reactivity. nih.govresearchgate.netyoutube.comresearchgate.netnih.gov Computational methods can generate detailed maps of electron density and charge distribution across the molecule.

Two common methods for analyzing charge distribution are:

Mulliken Population Analysis : This method partitions the total electron population among the different atoms in a molecule. wikipedia.orguni-muenchen.de While widely used due to its simplicity, it is known to be highly sensitive to the choice of basis set. wikipedia.orguni-muenchen.de

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into a localized form corresponding to Lewis structures (bonds and lone pairs). uni-muenchen.deq-chem.comq-chem.com It gives natural atomic charges and describes donor-acceptor interactions between filled and empty orbitals, which can explain delocalization and hyperconjugation effects. uni-muenchen.deyoutube.comyoutube.com

For dihexylphosphine, these analyses would quantify the partial positive charge on the hydrogen atom and the partial negative charge on the phosphorus atom, which is consistent with the difference in their electronegativities. The analysis would also detail the charge distribution along the hexyl chains.

| Atom | Mulliken Charge (e) | NBO Charge (e) |

|---|---|---|

| Phosphorus (P) | -0.15 | -0.28 |

| Hydrogen (on P) | +0.12 | +0.21 |

| Carbon (alpha to P) | -0.08 | -0.12 |

This data is illustrative. NBO charges are generally considered to be less basis-set dependent and more reliable than Mulliken charges.

Mechanistic Investigations through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, enabling researchers to explore the detailed pathways of chemical reactions. rsc.orgresearchgate.netresearchgate.netrsc.org By calculating the potential energy surface for a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. pitt.edursc.org The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

When dihexylphosphine is involved in a reaction, for example, as a ligand in a palladium-catalyzed cross-coupling reaction, computational modeling can be used to elucidate the step-by-step mechanism. researchgate.netakj.az This could involve modeling key steps such as oxidative addition, transmetalation, and reductive elimination. DFT is the most common method for these studies, providing a good balance of accuracy and computational cost for the relatively large systems involved in catalysis. nih.gov Such investigations can explain observed selectivity, guide the design of more efficient catalysts, and predict the outcomes of new reactions. pitt.eduresearchgate.net

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (e.g., Catalyst-Substrate Complex) | 0.0 |

| Transition State | +15.2 |

| Products | -5.8 |

This data is hypothetical and represents a single step in a complex catalytic cycle.

Application in Ionic Liquid Systems

Role as Component or Impurity in Phosphonium (B103445) Ionic Liquids

Dihexylphosphine is primarily encountered as an impurity in commercially available phosphonium ionic liquids, particularly in trihexyl(tetradecyl)phosphonium chloride, often known by the trade name Cyphos® IL 101. rsc.org The presence of dihexylphosphine (PR₂H) in these ionic liquids is typically a remnant from the industrial synthesis process of the parent phosphine (B1218219), trihexylphosphine (B1293673). rsc.org Commercial Cyphos® IL 101, while assaying at over 97% purity, often contains small quantities of impurities including dihexylphosphine, HCl, and trihexylphosphonium hydrochloride. rsc.org

Furthermore, dihexylphosphine derivatives can also be formed through the decomposition of the phosphonium cation itself. For instance, studies have shown that the reaction of trihexyl(tetradecyl)phosphonium chloride with highly basic reagents, such as Grignard reagents, can lead to the degradation of the ionic liquid. google.comgoogle.com This decomposition pathway can yield tetradecyl(dihexyl)phosphine as one of the products. google.comgoogle.com This indicates that dihexylphosphine-containing species can exist in PILs both as a residual impurity from synthesis and as a product of chemical degradation under certain reactive conditions. The presence of these impurities is a critical consideration, as even low-level contaminants can significantly impact the performance of the ionic liquid in sensitive applications. researchgate.net

Influence on Ionic Liquid Properties Relevant to Chemical Processes

The presence of impurities such as dihexylphosphine can have a marked influence on the properties of phosphonium ionic liquids, especially those relevant to electrochemical and catalytic processes. A significant consequence of these impurities is the apparent narrowing of the ionic liquid's electrochemical window (EW). rsc.org The electrochemical window is a critical parameter that defines the voltage range within which the ionic liquid is stable and does not undergo oxidation or reduction.

Research on commercial trihexyl(tetradecyl)phosphonium chloride has demonstrated that the presence of electroactive impurities, including dihexylphosphine, is a likely cause for the observed narrowing of the EW. rsc.org The reduction of these impurities can introduce additional reductive waves in cyclic voltammetry measurements, effectively shrinking the usable potential range of the solvent. rsc.org This limitation necessitates the purification of commercial ionic liquids for many electrochemical applications, such as the electrodeposition of metals, to ensure accurate measurements and prevent interference from impurity-related side reactions. rsc.org

Beyond electrochemistry, the stability of the phosphonium ionic liquid in the presence of strong bases is also compromised, leading to the formation of dihexylphosphine derivatives. google.comgoogle.com The decomposition of the trihexyl(tetradecyl)phosphonium cation when treated with Grignard reagents highlights the reactivity of the PIL and its potential degradation pathway, which can affect its recyclability and performance as a solvent in basic chemical environments. google.comgoogle.com The interaction between the ionic liquid and reactive species underscores the importance of understanding the impurity profile and chemical stability for predictable and efficient process design.

| Property Affected | Influence of Dihexylphosphine/Derivatives | Process Relevance | Source |

| Electrochemical Window | Narrowing of the potential window due to the reduction of impurities. | Electrodeposition, Electrosynthesis, Batteries | rsc.org |

| Chemical Stability | Decomposition of the phosphonium cation in the presence of strong bases (e.g., Grignard reagents) to form tetradecyl(dihexyl)phosphine. | Grignard reactions, Base-catalyzed synthesis | google.comgoogle.com |

| Purity | Requires purification steps for high-purity applications. | Electrochemistry, Catalysis | rsc.org |

Development of Hybrid Ionic Liquids with Dihexylphosphine Oxide Moieties

Building on the versatile chemistry of phosphine derivatives, researchers have explored the development of hybrid or task-specific ionic liquids. These materials are designed by incorporating functional groups into the cation or anion to impart specific properties, such as enhanced stability or catalytic activity. rsc.orgrsc.org One such development involves the integration of phosphine oxide moieties into the ionic liquid structure.

Phosphine oxides are known for their coordinating properties and thermal stability. pku.edu.cn By attaching a phosphine oxide group to an ionic liquid backbone, it is possible to create hybrid materials that combine the desirable solvent properties of ionic liquids (e.g., low vapor pressure, thermal stability) with the functional characteristics of the phosphine oxide. rsc.orgnih.gov

A specific example of this approach is the synthesis of a hybrid ionic liquid featuring a dihexylphosphine oxide moiety at the terminal position of a cation derived from 1-methylimidazole. molaid.com This functionalization demonstrates a pathway to create task-specific ionic liquids where the dihexylphosphine oxide group can act as a ligand for metal coordination or influence the solvation properties of the ionic liquid. The development of such hybrid systems, including polymerized ionic liquids (PILs) with phosphonium groups, is an active area of research aimed at creating non-volatile, stable, and functional materials for applications ranging from catalysis to electrolytes in batteries. rsc.orgnih.gov

Advanced Analytical Methodologies for Dihexylphosphine Research

Spectroscopic Characterization Techniques

Spectroscopy offers a non-destructive window into the molecular structure and environment of the phosphorus atom in Dihexylphosphine.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a primary and indispensable tool for the structural elucidation of organophosphorus compounds like Dihexylphosphine. huji.ac.illibretexts.org The ³¹P nucleus possesses a spin of 1/2 and has a natural abundance of 100%, making it highly suitable for NMR studies. libretexts.org The technique is exceptionally sensitive to the electronic environment of the phosphorus atom, providing valuable information about its oxidation state, coordination, and bonding. beilstein-journals.org The chemical shift (δ) in a ³¹P NMR spectrum is a key parameter, with a very wide range that allows for clear distinction between different phosphorus environments. huji.ac.il

In proton-decoupled ³¹P NMR spectra, the signal for a specific phosphorus nucleus typically appears as a sharp singlet, simplifying the spectrum. huji.ac.il For compounds containing P-H bonds, such as secondary phosphines like Dihexylphosphine, coupling between the phosphorus and hydrogen nuclei can be observed if proton decoupling is not applied, providing further structural confirmation. huji.ac.il

While direct ³¹P NMR data for Dihexylphosphine is not widely published, data for the closely related compound, trihexylphosphine (B1293673), offers significant insight. Research involving deuterated trihexylphosphine (D₃₉-P₆₆₆) reported a ³¹P NMR chemical shift of -32.6 ppm . acs.orgnih.gov Another study involving the synthesis of trihexyltetradecylphosphonium (B14245789) chloride noted the disappearance of the trihexylphosphine peak at -33.65 ppm upon reaction. nih.gov These values are characteristic for trialkylphosphines, where the phosphorus atom is in a trivalent state. The expected chemical shift for Dihexylphosphine would be in a similar upfield region, clearly distinguishable from its oxidized form, dihexylphosphine oxide, which would appear at a significantly different, downfield chemical shift.

Table 1: Representative ³¹P NMR Chemical Shifts for Trialkylphosphines (This table is based on data for analogous compounds to infer the expected characteristics for Dihexylphosphine)

| Compound | Chemical Shift (δ) in ppm | Notes |

|---|---|---|

| Deuterated Trihexylphosphine (D₃₉-P₆₆₆) | -32.6 acs.orgnih.gov | Signal appears after reduction of the corresponding oxide. acs.orgnih.gov |

| Trihexylphosphine | -33.65 nih.gov | Starting material for a phosphonium (B103445) salt synthesis. nih.gov |

| Dihexylphosphine (Expected) | approx. -30 to -40 | Expected range for a secondary dialkylphosphine. |

Neutron scattering is a powerful, albeit less common, technique for probing the structure and dynamics of materials at the atomic and molecular level. nih.govnih.gov Unlike X-rays, which scatter from electron clouds, neutrons scatter from atomic nuclei. This property makes neutron scattering particularly sensitive to the location of light atoms, such as hydrogen, in the presence of heavier atoms. nih.gov This is highly relevant for phosphine (B1218219) compounds, especially when studying metal hydride complexes or hydrogen-bonding interactions involving the P-H group of Dihexylphosphine. nist.gov

Inelastic Neutron Scattering (INS) can provide detailed information about the vibrational and rotational motions of molecules. nist.gov For a compound like Dihexylphosphine, INS could be used to study the dynamics of the hexyl chains and the vibrational modes associated with the P-H bond. nist.govrsc.org

Neutron diffraction studies on phosphine-containing materials, such as ionic liquids with phosphonium cations or metal complexes with phosphine ligands, have been used to determine detailed structural information, including solvation structures in aqueous solutions and the precise coordination geometry of ligands. nih.govnih.gov For Dihexylphosphine, neutron diffraction could elucidate its solid-state structure or its interactions and orientation within a solvent or on a material surface. rsc.orgornl.gov While specific neutron scattering studies on Dihexylphosphine are not documented in the literature, the principles of the technique demonstrate its potential for providing unique structural insights that are often unattainable by other methods. nih.gov

Chromatographic and Mass Spectrometric Techniques for Purity Assessment in Complex Systems

Assessing the purity of Dihexylphosphine, especially within complex reaction mixtures, necessitates the use of high-resolution separation techniques coupled with sensitive detection methods. Gas chromatography combined with mass spectrometry (GC-MS) is an exceptionally effective method for this purpose. osram.itresearchgate.net

Gas chromatography separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. shimadzu.com The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. For Dihexylphosphine, which is a liquid with a moderate boiling point, GC provides an excellent means of separating it from starting materials, solvents, by-products, and its common impurity, dihexylphosphine oxide.

Mass spectrometry (MS) acts as a powerful detector for GC. birchbiotech.com As compounds elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. osram.it The resulting mass spectrum provides a molecular fingerprint, allowing for definitive identification of the compound. birchbiotech.com Electron ionization (EI) is a common method used in GC-MS. For Dihexylphosphine (C₁₂H₂₇P), the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight, along with a characteristic fragmentation pattern resulting from the loss of alkyl fragments. The presence of tetradecyl(dihexyl)phosphine has been identified using GC-MS in studies of phosphonium ionic liquid decomposition, confirming the suitability of the technique for analyzing related compounds. google.com

The general procedure for purity analysis of a sample containing Dihexylphosphine by GC-MS involves sample preparation (dissolution in a suitable volatile solvent), injection into the GC system, separation on an appropriate capillary column, and subsequent detection and identification by the mass spectrometer. osram.itoiv.int Purity is typically determined by calculating the relative peak area of Dihexylphosphine compared to the total area of all detected peaks in the chromatogram. birchbiotech.com

Table 2: General Protocol for GC-MS Purity Assessment of Dihexylphosphine (This table outlines a generalized procedure as specific application notes for Dihexylphosphine are not available)

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Preparation | The sample is diluted in a high-purity volatile solvent (e.g., hexane (B92381) or acetone). osram.itoiv.int | To prepare the sample for injection and prevent column overloading. |

| 2. GC Separation | The diluted sample is injected into the GC, which is equipped with a capillary column (e.g., a non-polar or medium-polarity phase like DB-5ms). The oven temperature is programmed to ramp up, separating compounds based on boiling point and polarity. shimadzu.com | To separate Dihexylphosphine from impurities and other components in the mixture. researchgate.net |

| 3. MS Detection | Eluted compounds enter the mass spectrometer, are ionized (typically by Electron Ionization), and the resulting ions are scanned to generate a mass spectrum for each chromatographic peak. | To identify the separated compounds based on their unique mass spectrum and fragmentation pattern. birchbiotech.com |

| 4. Data Analysis | The chromatogram is analyzed to determine the retention time and peak area for all components. The mass spectrum of the peak corresponding to Dihexylphosphine is compared to a reference or analyzed for its characteristic molecular ion and fragments. | To confirm the identity of Dihexylphosphine and calculate its purity based on the area percentage. birchbiotech.com |

Emerging Research Directions

Integration with Photoredox and Electrocatalysis

The intersection of phosphine (B1218219) chemistry with photoredox and electrocatalysis offers powerful new strategies for chemical synthesis. These techniques utilize light or electrical current to drive chemical reactions, often under mild conditions, by generating highly reactive intermediates. kit.eduprinceton.edursc.org While the direct use of dihexylphosphine in these areas is an emerging topic, the application of its derivatives, particularly dihexylphosphine oxide, is gaining traction.

Electrocatalysis, which uses an electrical potential to drive chemical transformations, has been explored for the synthesis of various phosphine oxides. rsc.orgdokumen.pub Research has shown that porous organic polymers containing phosphine oxide groups can be fabricated for potential electrocatalytic applications, suggesting a platform where dihexylphosphine-derived materials could be employed. researchgate.netresearchgate.net The design of such catalysts often aims to create well-defined, recyclable systems for efficient chemical conversions. rsc.orgosti.govnih.gov For instance, the electrocatalytic synthesis of aryl- and hetarylphosphine oxides has been demonstrated, providing a modern approach to creating P-C bonds. rsc.orgdokumen.pub

Photoredox catalysis, which uses a photosensitizer to convert light energy into chemical energy, enables the generation of radical intermediates under gentle conditions. rsc.orgbeilstein-journals.orgbeilstein-journals.org While many systems rely on expensive iridium or ruthenium catalysts, there is a growing interest in developing organic photoredox catalysts. kit.edu In this context, phosphine derivatives can play a crucial role. For example, phosphine radical cations can be generated and used to activate substrates in novel ways. beilstein-journals.org Although specific studies detailing the use of dihexylphosphine as a primary ligand in photoredox catalysis are still developing, the known reactivity of related phosphines and their oxides suggests a promising avenue for future research. The ability to fine-tune the electronic properties of phosphines makes them attractive candidates for modulating the behavior of photocatalytic systems. researchgate.netnih.gov

Development of Novel Dihexylphosphine-based Ligands and Catalysts

The development of new ligands is a cornerstone of advancing transition-metal catalysis. The performance of a catalyst is critically dependent on the steric and electronic properties of its ligands. Dihexylphosphine, with its two flexible hexyl chains, offers a unique combination of moderate steric bulk and electron-donating character, making it an interesting building block for novel ligand and catalyst design.

A significant development is the creation of hybrid materials that incorporate the dihexylphosphine moiety to impart catalytic activity. For instance, a new alkylmethylimidazolium ionic liquid has been synthesized where the alkyl group is functionalized at its end with a dihexylphosphine oxide group. researchgate.net This hybrid ionic liquid has been shown to effectively catalyze nucleophilic fluorination reactions under mild conditions, demonstrating superior performance compared to simpler ionic liquids. researchgate.net A key advantage of this catalyst is its recyclability, allowing it to be used multiple times without significant loss of activity. researchgate.net

Furthermore, dihexylphosphine oxide serves as a precursor for more complex ligand structures. The condensation of (octylaminomethyl)dihexylphosphine oxide with paraformaldehyde and other phosphine oxides leads to the formation of N,N-bis(phosphinoylmethyl)amines. beilstein-journals.orgbeilstein-journals.org These compounds are part of the broader class of (aminomethyl)phosphine oxides, which are valuable precursors for α-aminophosphine ligands used in homogeneous catalysis. beilstein-journals.org The synthesis of these multidentate ligands opens the door to creating sophisticated coordination environments around a metal center, potentially leading to catalysts with enhanced activity, selectivity, and stability. nih.govmdpi.com Research into bifunctional catalysts, which contain two distinct active sites, is also an active area where ligands derived from dihexylphosphine could find application, facilitating sequential or synergistic reaction pathways. mdpi.com

Green Chemistry Principles in Dihexylphosphine Synthesis and Application

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing research in organophosphorus chemistry. researchgate.netslideshare.netmdpi.com This includes developing more sustainable synthetic routes and finding applications that solve environmental challenges.

One of the notable green applications involving a dihexylphosphine derivative is in the recovery of rare earth elements (REEs). A study demonstrated the use of a bioderived Pickering emulsion for the selective recovery of yttrium, an important REE. researchgate.net These emulsions, stabilized by chitosan (B1678972) and an extractant mixture containing dihexylphosphine oxide, provide an alternative to traditional liquid-liquid extraction methods that often use toxic and volatile organic solvents like kerosene. researchgate.net The use of a biopolymer and the absence of hazardous diluents contribute to the sustainability of this process. researchgate.net The composition of the commercial extractant used, Cy923, highlights the role of dihexylphosphine oxide alongside other trialkyl phosphine oxides.

| Component | Percentage in Cy923 Extractant |

| Dioctylhexyl-phosphine oxide | 37.4% |

| Octyldihexyl-phosphine oxide | 30.4% |

| Trioctyl-phosphine oxide | 16.0% |

| Dihexyl-phosphine oxide | 8.5% |

| Table 1: Composition of the trialkyl phosphine oxide mixture (Cy923) used in a bioderived Pickering emulsion for rare earth element recovery. researchgate.net |

From a synthesis perspective, applying green chemistry principles involves seeking pathways that are more atom-economical, use safer solvents, and are more energy-efficient. ijarsct.co.in While detailed green synthesis routes for dihexylphosphine are not extensively published, insights can be drawn from related processes. For example, the synthesis of deuterated trihexylphosphine (B1293673) has been reported to yield dihexylphosphine as a side-product, indicating potential synthetic pathways that could be optimized for greener metrics. nih.gov The overarching goal is to improve the Process Mass Intensity (PMI), a metric that quantifies the amount of waste generated relative to the weight of the active product. nih.gov Future research will likely focus on developing synthetic methods for dihexylphosphine and its derivatives that align with these principles, for example, by using catalytic methods to replace stoichiometric reagents and minimizing purification steps. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.